2-((2-Methylpiperidin-1-yl)methyl)benzaldehyde
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Overview
Description
2-((2-Methylpiperidin-1-yl)methyl)benzaldehyde is an organic compound that belongs to the class of piperidine derivatives This compound features a benzaldehyde moiety attached to a piperidine ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylpiperidin-1-yl)methyl)benzaldehyde typically involves the reaction of benzaldehyde with 2-methylpiperidine. One common method is the reductive amination of benzaldehyde with 2-methylpiperidine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-((2-Methylpiperidin-1-yl)methyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 2-((2-Methylpiperidin-1-yl)methyl)benzoic acid.
Reduction: 2-((2-Methylpiperidin-1-yl)methyl)benzyl alcohol.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Scientific Research Applications
2-((2-Methylpiperidin-1-yl)methyl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 2-((2-Methylpiperidin-1-yl)methyl)benzaldehyde involves its interaction with specific molecular targets. The compound can form iminium ions, which can further react with nucleophiles. This reactivity is crucial for its role in organic synthesis and potential biological activities. The piperidine moiety may also interact with biological receptors, contributing to its pharmacological effects.
Comparison with Similar Compounds
2-((2-Methylpiperidin-1-yl)methyl)benzaldehyde can be compared with other piperidine derivatives such as:
2-((2-Methylpiperidin-1-yl)methyl)benzoic acid: Formed by the oxidation of the aldehyde group.
2-((2-Methylpiperidin-1-yl)methyl)benzyl alcohol: Formed by the reduction of the aldehyde group.
N-Methylpiperidine: A simpler piperidine derivative without the benzaldehyde moiety.
The uniqueness of this compound lies in its specific structure, which combines the reactivity of the aldehyde group with the versatility of the piperidine ring. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
2-[(2-methylpiperidin-1-yl)methyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-12-6-4-5-9-15(12)10-13-7-2-3-8-14(13)11-16/h2-3,7-8,11-12H,4-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRKTLFXFDUBEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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